![molecular formula C28H37NO5 B15291987 (2R,4S)-Isopropyl 5-([1,1'-biphenyl]-4-yl)-4-(4-isopropoxy-4-oxobutanamido)-2-methylpentanoate CAS No. 2459446-52-5](/img/structure/B15291987.png)
(2R,4S)-Isopropyl 5-([1,1'-biphenyl]-4-yl)-4-(4-isopropoxy-4-oxobutanamido)-2-methylpentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,4S)-Isopropyl 5-([1,1’-biphenyl]-4-yl)-4-(4-isopropoxy-4-oxobutanamido)-2-methylpentanoate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a biphenyl group, an isopropoxy group, and a butanamido group, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4S)-Isopropyl 5-([1,1’-biphenyl]-4-yl)-4-(4-isopropoxy-4-oxobutanamido)-2-methylpentanoate involves multiple steps, including the formation of the biphenyl group, the introduction of the isopropoxy group, and the attachment of the butanamido group. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
(2R,4S)-Isopropyl 5-([1,1’-biphenyl]-4-yl)-4-(4-isopropoxy-4-oxobutanamido)-2-methylpentanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could produce a more saturated version of the original compound.
Scientific Research Applications
(2R,4S)-Isopropyl 5-([1,1’-biphenyl]-4-yl)-4-(4-isopropoxy-4-oxobutanamido)-2-methylpentanoate has several scientific research applications:
Chemistry: The compound can be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.
Biology: It may have potential as a biochemical probe or as a component in biochemical assays.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It might be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of (2R,4S)-Isopropyl 5-([1,1’-biphenyl]-4-yl)-4-(4-isopropoxy-4-oxobutanamido)-2-methylpentanoate involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (2R,4S)-Isopropyl 5-([1,1’-biphenyl]-4-yl)-4-(4-methoxy-4-oxobutanamido)-2-methylpentanoate
- (2R,4S)-Isopropyl 5-([1,1’-biphenyl]-4-yl)-4-(4-ethoxy-4-oxobutanamido)-2-methylpentanoate
Uniqueness
Compared to similar compounds, (2R,4S)-Isopropyl 5-([1,1’-biphenyl]-4-yl)-4-(4-isopropoxy-4-oxobutanamido)-2-methylpentanoate may exhibit unique properties due to the presence of the isopropoxy group, which can influence its reactivity, solubility, and interaction with biological targets. This uniqueness makes it a valuable compound for further research and development.
Properties
CAS No. |
2459446-52-5 |
|---|---|
Molecular Formula |
C28H37NO5 |
Molecular Weight |
467.6 g/mol |
IUPAC Name |
propan-2-yl (2R,4S)-2-methyl-4-[(4-oxo-4-propan-2-yloxybutanoyl)amino]-5-(4-phenylphenyl)pentanoate |
InChI |
InChI=1S/C28H37NO5/c1-19(2)33-27(31)16-15-26(30)29-25(17-21(5)28(32)34-20(3)4)18-22-11-13-24(14-12-22)23-9-7-6-8-10-23/h6-14,19-21,25H,15-18H2,1-5H3,(H,29,30)/t21-,25+/m1/s1 |
InChI Key |
QUIYCIMPQYLWLX-BWKNWUBXSA-N |
Isomeric SMILES |
C[C@H](C[C@@H](CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)OC(C)C)C(=O)OC(C)C |
Canonical SMILES |
CC(C)OC(=O)CCC(=O)NC(CC1=CC=C(C=C1)C2=CC=CC=C2)CC(C)C(=O)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


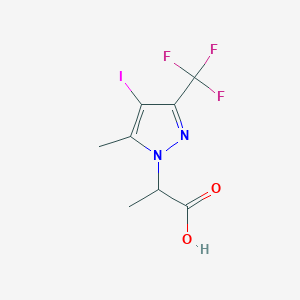

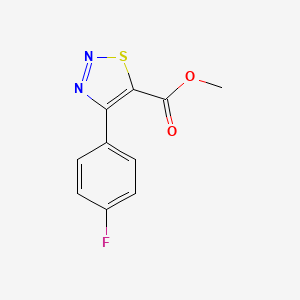
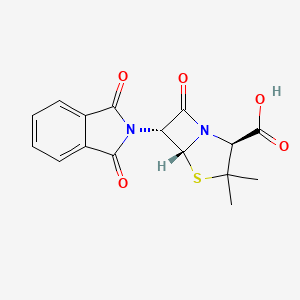
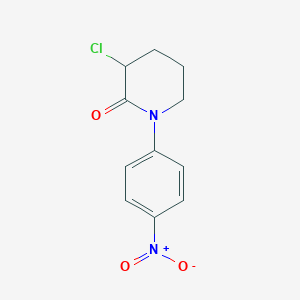
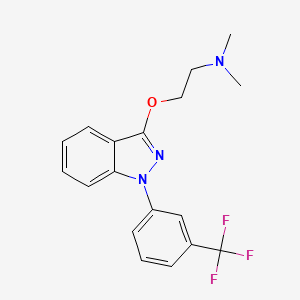


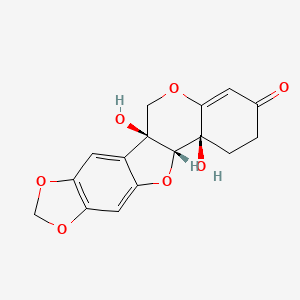

![2-(3,5-Dichloro-2-hydroxyphenyl)-benzo[h]quinoline-4-carboxylic Acid](/img/structure/B15291994.png)



